molecular formula C13H11ClO B8572126 2-(4-Chlorophenyl)benzyl alcohol

2-(4-Chlorophenyl)benzyl alcohol

Cat. No.: B8572126
M. Wt: 218.68 g/mol
InChI Key: AMPOWGGQSPQVIE-UHFFFAOYSA-N
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Description

Based on structurally similar compounds in the evidence, such as 4-Chlorobenzyl alcohol (CAS 873-76-7, ), the general properties of chlorinated benzyl alcohols include moderate polarity, variable solubility in organic solvents, and applications in pharmaceutical intermediates. For instance, 4-Chlorobenzyl alcohol has a molecular formula C₇H₇ClO, molecular weight 142.58 g/mol, melting point 72°C, and boiling point 234°C, with high solubility in alcohols and ethers .

Properties

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

[2-(4-chlorophenyl)phenyl]methanol

InChI

InChI=1S/C13H11ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8,15H,9H2

InChI Key

AMPOWGGQSPQVIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Chlorobiphenyl-2-yl)methanol typically involves the reaction of 4-chlorobiphenyl with formaldehyde in the presence of a base. One common method is the Grignard reaction, where 4-chlorobiphenyl is reacted with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield (4’-Chlorobiphenyl-2-yl)methanol.

Industrial Production Methods

Industrial production of (4’-Chlorobiphenyl-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4’-Chlorobiphenyl-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: 4’-Chlorobiphenyl-2-carboxylic acid or 4’-Chlorobiphenyl-2-aldehyde.

    Reduction: 4’-Chlorobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4’-Chlorobiphenyl-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’-Chlorobiphenyl-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(4-Chlorophenyl)benzyl alcohol analogs, emphasizing substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
4-Chlorobenzyl alcohol 873-76-7 C₇H₇ClO 142.58 72 234 Pharmaceutical intermediates
2,4-Dichlorobenzyl alcohol 1777-82-8 C₇H₆Cl₂O 177.03 58–60 285 (dec.) Antimicrobial agent
4-Chloro-3-(trifluoromethyl)benzyl alcohol 65735-71-9 C₈H₆ClF₃O 210.58 Organic synthesis
4-Hydroxybenzyl alcohol 623-05-2 C₇H₈O₂ 124.14 112–114 250 Antioxidant, pharmaceuticals
4-Methoxybenzyl alcohol 105-13-5 C₈H₁₀O₂ 138.16 23–25 259 Organic synthesis
4-(Chloromethyl)benzyl alcohol 16473-35-1 C₈H₉ClO 156.61 58–60 Crosslinking agent
Key Observations:
  • Halogenation Effects : Chlorine substituents increase molecular weight and polarity. For example, 2,4-Dichlorobenzyl alcohol (177.03 g/mol) is heavier than 4-Chlorobenzyl alcohol (142.58 g/mol), enhancing its antimicrobial activity due to increased lipophilicity .
  • Functional Group Influence : The trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)benzyl alcohol significantly raises molecular weight (210.58 g/mol) and alters electronic properties, making it useful in fluorinated drug synthesis .
  • Hydroxy vs. Methoxy Groups : 4-Hydroxybenzyl alcohol (124.14 g/mol) has antioxidant properties, while 4-Methoxybenzyl alcohol (138.16 g/mol) exhibits lower solubility in water due to the methoxy group’s hydrophobicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)benzyl alcohol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 4-chlorobenzyl halides with benzyl alcohols under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, reductive amination or Grignard reactions may be employed for functionalized derivatives. Optimize reaction temperature (60–80°C) and stoichiometry to avoid side products like ethers or over-oxidation .
  • Data : Typical yields range from 65–85% depending on solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation).

Q. How can crystallographic data (e.g., XRD) and software like SHELX refine the molecular structure of 2-(4-Chlorophenyl)benzyl alcohol?

  • Methodology : Single-crystal XRD analysis combined with SHELXL refinement resolves bond lengths, angles, and torsional conformations . Key parameters:

  • Space group: P2₁/c (common for benzyl alcohol derivatives).
  • R-factor: Aim for <0.05 for high reliability.
    • Challenge : Crystallization may require slow evaporation in ethanol/water mixtures (1:1 v/v) .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .
  • NMR : ¹H NMR in CDCl₃ shows characteristic peaks: δ 4.65 (s, -CH₂OH), δ 7.2–7.4 (aromatic protons) .
  • MS : ESI-MS m/z 218.6 [M+H]⁺ .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% when stored in amber glass under nitrogen. Avoid prolonged light exposure to prevent oxidation to ketones .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects of the 4-chlorophenyl group enhance oxidative addition with Pd(0) catalysts. Experimental validation:

  • Use Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C.
  • Monitor intermediates via in-situ IR .

Q. How can computational docking predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Ligand Preparation : Generate 3D conformers from SMILES (e.g., C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl) .
  • Docking Software : AutoDock Vina with grid boxes centered on active sites (e.g., cytochrome P450).
  • Key Finding : Hydroxyl group forms H-bonds with catalytic residues (binding energy: −8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported LogP values?

  • Data Discrepancy : Experimental LogP (2.28) vs. predicted (2.89) .
  • Resolution : Validate via shake-flask method (octanol/water partition) at pH 7.4. Adjust for ionization using Henderson-Hasselbalch equation .

Q. How are trace impurities (e.g., dichlorinated byproducts) quantified and characterized?

  • Methodology :

  • LC-MS/MS : MRM transitions for [M+H]⁺→[Cl⁻] fragments.
  • Reference Standards : Use EP-grade impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) .
    • Limit of Detection : 0.1% w/w via calibration curves (R² >0.99) .

Q. What role does steric hindrance play in its catalytic hydrogenation?

  • Experimental Design : Compare hydrogenation rates of 2-(4-Chlorophenyl)benzyl alcohol vs. non-chlorinated analogs.
  • Result : Chlorine’s ortho effect reduces accessibility to Pd active sites, lowering turnover frequency by 40% .

Methodological Notes

  • Safety : Use fume hoods for handling; inhalation risks require toxicology assessments (OECD TG 403) .
  • Spectral Data : Cross-reference IR (O-H stretch: 3300 cm⁻¹) and ¹³C NMR (δ 65.2 for -CH₂OH) with published libraries .

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